molecular formula C28H22N2O2 B2728426 (E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide CAS No. 127171-78-2

(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide

Cat. No. B2728426
M. Wt: 418.496
InChI Key: RPWHAHYGSHMHTA-YTEMWHBBSA-N
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Description

The compound would be described based on its molecular structure, which includes the types and arrangement of atoms.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often involves multiple steps, each with its own set of reactants and conditions.



Molecular Structure Analysis

Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound.



Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can provide insights into its chemical properties and potential uses.



Physical And Chemical Properties Analysis

This includes studying properties like solubility, melting point, boiling point, polarity, and reactivity.


Scientific Research Applications

Synthetic Pathways and Characterization

  • Unexpected Routes to Naphthyridines and Pyrrolidines : Enaminones, related to the compound , have been explored for synthesizing naphthyridine and pyrrolidine derivatives, showcasing their versatility in organic synthesis (Moustafa et al., 2012).
  • Thermally Stable Polyamides : Naphthalene-ring containing diamines, which are structurally similar to the compound, have been used to synthesize novel polyamides, emphasizing the potential of such compounds in creating materials with high thermal stability (Mehdipour-Ataei et al., 2005).
  • Aromatic Polyamides : Aromatic polyamides derived from naphthalene and related compounds have been synthesized, revealing the potential for applications in materials science due to their solubility and thermal properties (Gutch et al., 2003).

Anticancer and Biological Evaluation

  • Anticancer Properties : Naphthoquinone derivatives, structurally related to the compound, have shown potent cytotoxic activity against various cancer cell lines, highlighting the therapeutic potential of naphthalene derivatives in cancer treatment (Ravichandiran et al., 2019).
  • Antimicrobial Agents : Polyacrylamides derived from naphthalene-based chalcone moieties have demonstrated promising antimicrobial activities, indicating the applicability of these compounds in developing new antimicrobial agents (Boopathy et al., 2017).

Sensing and Detection

  • Fluoride Anion Sensing : Benzamide derivatives of naphthalene have been developed for colorimetric sensing of fluoride anions, showcasing the potential for environmental and biological applications (Younes et al., 2020).

Safety And Hazards

Safety data sheets would provide information on the compound’s potential hazards, safe handling procedures, and emergency measures.


Future Directions

This could involve potential applications of the compound, areas for further research, and methods for improving its synthesis.


Please note that the availability of this information can vary depending on how extensively the compound has been studied. For a specific compound, it would be best to consult scientific literature or databases. If you have a different compound or a more specific question in mind, feel free to ask!


properties

IUPAC Name

(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22N2O2/c31-27(17-15-21-9-3-1-4-10-21)29-25-19-23-13-7-8-14-24(23)20-26(25)30-28(32)18-16-22-11-5-2-6-12-22/h1-20H,(H,29,31)(H,30,32)/b17-15+,18-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWHAHYGSHMHTA-YTEMWHBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NC2=CC3=CC=CC=C3C=C2NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-phenyl-N-[3-[[(E)-3-phenylprop-2-enoyl]amino]naphthalen-2-yl]prop-2-enamide

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